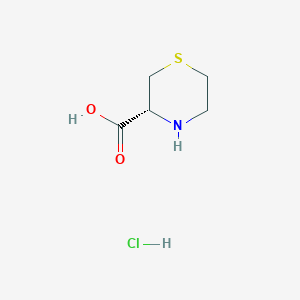

(R)-Thiomorpholine-3-carboxylic acid hydrochloride

Descripción general

Descripción

®-Thiomorpholine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Thiomorpholine-3-carboxylic acid hydrochloride typically involves the reaction of thiomorpholine with a carboxylating agent under specific conditions. One common method is the reaction of thiomorpholine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-70°C)

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of ®-Thiomorpholine-3-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-Thiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine-3-methanol.

Substitution: Thiomorpholine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-Thiomorpholine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for the development of compounds that can inhibit specific biological pathways, making it a valuable asset in medicinal chemistry. For instance, it has been studied for its potential to act as an inhibitor of proton pumps, which are involved in conditions like gastroesophageal reflux disease (GERD) .

Case Study: Proton Pump Inhibition

Research has demonstrated that this compound exhibits notable biological activity as a proton pump inhibitor. This suggests its potential application in treating diseases related to excessive gastric acid secretion. Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing metabolic pathways relevant to various diseases .

Synthesis of Amino Acids

Role in Biochemical Synthesis

This compound plays a significant role in the synthesis of amino acids, which are essential for protein production in biotechnology and food industries. Its ability to participate in various chemical reactions makes it a versatile building block for creating complex biomolecules necessary for life sciences research .

Agrochemical Formulations

Enhancing Efficacy of Pesticides

this compound is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides through enhanced absorption and stability. This application is critical in agricultural practices where effective pest control is necessary for crop yield and quality .

Research in Organic Chemistry

Valuable Reagent

In organic synthesis, this compound acts as a valuable reagent that enables researchers to create complex molecules with specific functional groups. Its versatility facilitates advancements in chemical research, allowing for the exploration of new synthetic routes and methodologies .

Material Science

Development of New Materials

Recent studies have explored the use of this compound in developing new materials, particularly polymers with enhanced properties for industrial applications. Its unique chemical structure contributes to the creation of materials with desirable mechanical and thermal characteristics .

Mecanismo De Acción

The mechanism of action of ®-Thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The pathways involved may include:

Enzyme inhibition: Blocking the activity of enzymes involved in metabolic pathways.

Protein interactions: Modulating protein-protein interactions to alter cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Thiomorpholine: The parent compound without the carboxylic acid group.

Thiomorpholine-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

Morpholine: A structurally related compound with an oxygen atom instead of sulfur.

Uniqueness

®-Thiomorpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the thiomorpholine ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Actividad Biológica

(R)-Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a sulfur atom within its thiomorpholine ring. Its molecular formula is C5H9NO2S·HCl, with a molecular weight of approximately 183.7 g/mol. This compound is typically presented as a white solid and has a melting point range of 270-278°C. Its primary biological activity revolves around its role as an inhibitor of proton pumps, which are critical in various physiological processes, particularly those related to gastric acid secretion.

Enzyme Inhibition

One of the most significant biological activities of this compound is its inhibition of proton pumps. This mechanism suggests potential therapeutic applications in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers, where excessive gastric acid secretion is a concern. The compound's ability to selectively target these enzymes makes it a valuable candidate for further pharmacological research.

Structure-Activity Relationship (SAR)

The structure of this compound confers specific interactions with biological targets. Its unique stereochemistry and functional groups differentiate it from other heterocyclic compounds, enhancing its specificity in enzyme inhibition. Comparative studies with structurally similar compounds provide insights into its biological profile.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Morpholine | Similar ring structure | Solvent and reagent in organic synthesis |

| Thiomorpholine | Parent compound | Enzyme inhibition |

| 2-Thiazolidinone | Thiazolidine ring | Antimicrobial properties |

| 4-Thiazolidinone | Thiazolidine ring | Antidiabetic properties |

This table illustrates the diversity of compounds related to this compound and their respective biological activities.

Proton Pump Inhibition Studies

Research has demonstrated that this compound effectively inhibits proton pumps in vitro. In controlled experiments, the compound exhibited significant inhibitory effects on the activity of gastric H+/K+ ATPase, which is pivotal in gastric acid secretion. The half-maximal inhibitory concentration (IC50) values were determined to be within the nanomolar range, indicating potent activity against this target.

Toxicological Assessments

Toxicological studies have evaluated the safety profile of this compound. In vitro assays using mammalian cell lines showed that the compound has a favorable selectivity index, suggesting low cytotoxicity at therapeutic concentrations. Further investigations into its metabolic stability revealed that the compound is well-tolerated by liver microsomes, indicating potential for safe pharmacological use .

Comparative Efficacy Studies

In comparative studies against other known proton pump inhibitors, this compound demonstrated superior efficacy in reducing gastric acid secretion in animal models. The results suggested that this compound could serve as a lead candidate for developing new therapeutic agents targeting gastrointestinal disorders .

Propiedades

IUPAC Name |

(3R)-thiomorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEBHEMVODXCAC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.